molecular formula C13H6F4N2O B12593845 3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile CAS No. 648439-15-0

3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile

Cat. No.: B12593845
CAS No.: 648439-15-0
M. Wt: 282.19 g/mol
InChI Key: OMMXYECEAGLWJK-UHFFFAOYSA-N
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Description

3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Scientific Research Applications

3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

648439-15-0

Molecular Formula

C13H6F4N2O

Molecular Weight

282.19 g/mol

IUPAC Name

3-fluoro-1-oxido-6-[4-(trifluoromethyl)phenyl]pyridin-1-ium-2-carbonitrile

InChI

InChI=1S/C13H6F4N2O/c14-10-5-6-11(19(20)12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H

InChI Key

OMMXYECEAGLWJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=[N+](C(=C(C=C2)F)C#N)[O-])C(F)(F)F

Origin of Product

United States

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